Glucoerysolin potassium salt
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
Numéro CAS |
22149-26-4 |
|---|---|
Formule moléculaire |
C12H22KNO11S3 |
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
potassium;[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO11S3.K/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12;/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |
Clé InChI |
MRWGDPZZBCERIT-DHPXDJSUSA-M |
SMILES isomérique |
CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canonique |
CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origine du produit |
United States |
Synthetic Methodologies and Chemical Derivatization for Research Applications
Isolation and Extraction Methodologies of Glucoerysolin from Natural Sources
Glucoerysolin, a member of the glucosinolate family, is a secondary metabolite found in plants of the Brassicales order. mdpi.com Its isolation from plant biomass is a critical first step for structural elucidation, biological testing, and use as a chemical standard. As water-soluble compounds, glucosinolates like Glucoerysolin can be extracted from plant materials, with subsequent purification steps necessary to isolate the target molecule from a complex mixture of phytochemicals. nih.gov
Traditional methods of solvent extraction are often enhanced by advanced techniques to improve efficiency, reduce solvent consumption, and minimize degradation of thermolabile compounds. nih.gov These methods are particularly relevant for extracting glycosidic compounds like Glucoerysolin.
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency ultrasound waves to create cavitation in the solvent, which disrupts plant cell walls and enhances mass transfer. nih.govnih.gov UAE offers benefits such as reduced extraction time and lower energy consumption. mdpi.com The efficiency of UAE is influenced by several parameters, including solvent composition, temperature, and extraction time. For glucosinolate extraction, aqueous ethanol (B145695) or methanol (B129727) solutions are commonly employed. nih.gov Optimization studies have shown that factors like ethanol concentration significantly impact the extraction yield. For instance, one study on cauliflower by-products identified optimal UAE conditions as 42% ethanol at 43°C for 30 minutes. mdpi.com Increasing these parameters excessively can lead to reduced yields. mdpi.com
Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures, which improves extraction efficiency by increasing solvent penetration and analyte solubility. mdpi.com This method is recognized as a green, automatic, and rapid alternative to conventional techniques. nih.gov Studies on broccoli by-products have shown that PLE can be optimized for glucosinolate recovery, with ethanol concentration and temperature being key variables. mdpi.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant matrix, causing cell rupture and accelerating the release of target compounds into the solvent. nih.gov This technique can significantly shorten extraction times compared to conventional methods.
| Technique | Typical Solvent | Key Parameters | Advantages |
|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | Aqueous Ethanol/Methanol | Solvent Concentration, Temperature, Time, Ultrasonic Power | Reduced time and energy consumption mdpi.com |
| Pressurized Liquid Extraction (PLE) | Water, Aqueous Ethanol | Temperature, Pressure, Solvent Composition | Fast, efficient, reduced solvent use mdpi.com |
| Microwave-Assisted Extraction (MAE) | Aqueous Solvents | Microwave Power, Temperature, Time | Very rapid heating and extraction nih.gov |
Following extraction, the crude extract contains a mixture of compounds from which Glucoerysolin must be isolated. Due to the anionic and hydrophilic nature of glucosinolates, chromatographic techniques are essential for purification. mdpi.com
Anion-Exchange Chromatography: This is a highly effective method for capturing glucosinolates, which are anions due to their sulfate (B86663) group. mdpi.com The crude extract is passed through a column containing a positively charged resin, such as DEAE (diethylaminoethyl) Sephadex. The negatively charged glucosinolates bind to the resin while neutral and cationic impurities are washed away. mdpi.com The bound glucosinolates can then be eluted by adding a high concentration salt solution, such as potassium chloride (KCl) or sodium chloride (NaCl). mdpi.comnih.gov One study demonstrated that a NaCl solution could recover 72.9% of the isolated sinigrin (B192396) from an anion-exchange resin. mdpi.com This method allows for the purification of intact glucosinolates. mdpi.com
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure Glucoerysolin, preparative HPLC is a powerful tool. acs.org This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase. Reverse-phase ion-pair HPLC is often the method of choice for glucosinolates. nih.gov While analytical HPLC is used for quantification, preparative HPLC allows for the isolation of larger quantities of the target compound, which can be collected in fractions. acs.orgnih.gov
Chemical Synthesis Routes to Glucoerysolin Analogues
While isolation from natural sources is a primary method for obtaining naturally occurring glucosinolates, chemical synthesis provides an indispensable route to producing pure compounds, isotopically labeled versions, and novel analogues not found in nature. nih.govresearchgate.net Synthetic approaches offer the flexibility to modify the core structure and side chains, enabling structure-activity relationship studies.
The synthesis of the glucosinolate core structure, which features a β-thioglucoside N-hydroxysulfate moiety, is a key challenge. mdpi.com The crucial step is the formation of the glycosidic bond. Two main retrosynthetic strategies have been developed, based on either an anomeric disconnection or a hydroximate disconnection. nih.govacademie-sciences.fr
Anomeric Disconnection: This "glycosidation-type" approach involves coupling an electrophilic glucosyl donor (like acetobromoglucose) with a thiohydroxamic acid acceptor under basic conditions. nih.govacademie-sciences.fr The resulting glucosyl thiohydroximate is then sulfated, typically using a sulfur trioxide pyridine (B92270) complex, to yield the protected glucosinolate. nih.govacademie-sciences.fr A final deprotection step affords the target compound. nih.gov
Hydroximate Disconnection (Aldoxime Pathway): This widely used method involves the 1,3-addition of a protected glucosyl thiol to a nitrile oxide. nih.govacademie-sciences.fr The nitrile oxide is generated in situ from the corresponding aldoxime. The resulting glucosylthiohydroxamate is subsequently sulfated and deprotected to give the final glucosinolate. nih.gov
The biosynthesis of the glucosinolate core in plants involves the transfer of glucose and sulfate moieties by S-glucosyltransferases and sulfotransferases, respectively. mdpi.comnih.gov
Creating analogues of Glucoerysolin requires the ability to selectively modify specific positions on the molecule. Regioselective functionalization allows chemists to introduce new functional groups at desired locations on the side chain, the glucose moiety, or other parts of the core structure. This can be achieved through a combination of strategies:
Use of Protecting Groups: By temporarily blocking reactive functional groups (e.g., hydroxyl groups on the glucose unit), other parts of the molecule can be selectively modified. The choice of protecting groups is critical to ensure they can be removed without affecting the newly introduced functionality or the rest of the molecule.
Modification of Synthetic Intermediates: Functional groups can be introduced into the aglycone precursor (the aldoxime or thiohydroxamic acid) before the glycosylation and sulfation steps. This allows for significant variation in the side-chain structure. nih.gov
Post-synthesis Modification: In some cases, the fully formed glucosinolate can be selectively modified, although this can be challenging due to the multiple reactive sites in the molecule. Such modifications may include oxygenation or hydroxylation of the side chain. nih.gov
Conversion to Potassium Salt Form: Synthetic Procedures
Glucoerysolin is often isolated or synthesized as a salt. The potassium salt is a common and stable form. The conversion to the potassium salt can be achieved through several procedures.
Ion-Exchange Chromatography: This is a prevalent method used during purification. After the glucosinolate anion is bound to an anion-exchange resin, it can be eluted with a solution containing a high concentration of potassium salt, such as potassium chloride or potassium sulfate. mdpi.commdpi.com The chloride or sulfate ions displace the glucosinolate from the resin, resulting in an eluate containing the Glucoerysolin potassium salt. For example, a 1 N KCl solution has been successfully used to elute glucosinolates from anion-exchange membranes. nih.gov
Salt Metathesis (Precipitation): If the glucosinolate is isolated as a different salt (e.g., tetramethylammonium (B1211777) salt after synthesis), it can be converted to the potassium salt. academie-sciences.fr This can involve dissolving the initial salt in an aqueous medium and adding a potassium salt, which can induce the precipitation of the desired, less soluble, potassium salt form, particularly upon addition of a miscible organic solvent.
Neutralization of the Free Acid: In a synthetic pathway, the sulfated intermediate may exist as a free acid. Neutralization with a stoichiometric amount of a potassium base, such as potassium hydroxide (B78521) or potassium bicarbonate, in a suitable solvent system would directly yield the potassium salt.
Salt Formation Reactions for Enhanced Research Utility
The conversion of naturally occurring or synthetically produced glucosinolates, such as Glucoerysolin, into their potassium salt form is a key step to improve their stability, solubility, and handling for research purposes. While the native form of glucosinolates can be isolated, the salt form, particularly the potassium salt, is often preferred for in vitro and in vivo studies due to its crystalline nature and enhanced stability.
The general synthetic routes for glucosinolates, such as the aldoxime, nitronate, and nitrovinyl pathways, typically yield the glucosinolate anion. nih.gov The final step in these syntheses involves deprotection, which provides the desired glucosinolate in its salt form. nih.gov The choice of the counterion, in this case, potassium, can be controlled during the final workup and crystallization stages.
A common strategy involves the use of a potassium-containing base during the final deprotection step or the introduction of a potassium salt during the purification and crystallization process. For instance, in the synthesis of glucotropaeolin, a related glucosinolate, the peracetylated anion was crystallized with either potassium or tetramethylammonium salt. nih.gov This indicates that the potassium salt can be directly obtained from the reaction mixture.
Alternatively, ion-exchange chromatography can be employed where the isolated glucosinolate is passed through a resin charged with potassium ions, effectively exchanging any other counterions for potassium. This method offers a high degree of control over the final salt form.
Table 1: Overview of Salt Formation Strategies for Glucosinolates
| Method | Description | Key Considerations |
| Direct Crystallization | Introduction of a potassium salt (e.g., potassium acetate) to the purified glucosinolate solution to induce crystallization of the potassium salt. | Solvent choice is critical for successful crystallization. |
| Ion-Exchange Chromatography | Passing a solution of the glucosinolate through a cation-exchange resin in the potassium form. | Efficient for quantitative conversion to the desired salt form. |
| Use of Potassium Base in Synthesis | Employing a potassium-containing base (e.g., potassium methoxide) in the final deprotection step of the chemical synthesis. | Integrates salt formation into the synthetic sequence. |
Crystallization and Purification of the Potassium Salt
The purification of this compound is essential to obtain a compound of high purity, free from synthetic precursors, byproducts, or contaminants from natural extracts. A variety of chromatographic techniques are employed for the purification of glucosinolates.
Ion-exchange chromatography is a particularly effective method due to the anionic nature of the glucosinolate sulfate group. mdpi.comnih.govacs.orgacs.org Weak anion-exchange resins like DEAE Sephadex A25 have been successfully used. nih.gov The glucosinolates bind to the resin and can be subsequently eluted with a solution of a competing salt, such as potassium sulfate. nih.gov
Following chromatographic purification, crystallization is performed to obtain the pure this compound in a solid, stable form. The process typically involves dissolving the purified glucosinolate in a minimal amount of a suitable solvent, often a mixture of water and an organic solvent like methanol or ethanol, and then inducing crystallization by slow evaporation of the solvent or by cooling the saturated solution. nih.gov The choice of solvent system is critical and is determined empirically to maximize the yield and quality of the crystals. mt.com Additional recrystallization steps may be necessary to achieve the desired level of purity. nih.gov
Table 2: General Protocol for Purification and Crystallization of Glucosinolate Potassium Salts
| Step | Procedure | Purpose |
| 1. Extraction (from natural source) | Extraction with a hot methanol/water mixture. nih.gov | To extract glucosinolates while inactivating myrosinase. |
| 2. Initial Purification | Application of the crude extract to an anion-exchange column (e.g., DEAE Sephadex). nih.govnih.gov | To separate glucosinolates from other plant metabolites. |
| 3. Elution | Elution from the column with a potassium salt solution (e.g., potassium sulfate). nih.gov | To release the bound glucosinolates with the desired counterion. |
| 4. Concentration | Removal of the solvent under reduced pressure. | To prepare a concentrated solution for crystallization. |
| 5. Crystallization | Dissolution in a minimal amount of hot solvent (e.g., aqueous ethanol) followed by slow cooling. mt.comyoutube.com | To form pure crystals of the potassium salt. |
| 6. Isolation and Drying | Filtration of the crystals, washing with a cold solvent, and drying under vacuum. | To obtain the final, pure, solid product. |
Design and Synthesis of Chemically Modified this compound Derivatives
To explore the biological functions and molecular interactions of Glucoerysolin, chemically modified derivatives are invaluable tools. These derivatives can be designed to incorporate specific functionalities for various experimental applications, from probing binding sites on proteins to tracing the metabolic fate of the molecule.
Structural Modification for Probing Molecular Interactions
Modifying the structure of Glucoerysolin, particularly at the aglycone side chain, allows for the introduction of probes to study its interactions with biological targets. These modifications can include the incorporation of photoreactive groups for photoaffinity labeling, or the attachment of affinity tags like biotin (B1667282).
Photoaffinity Labeling Probes: Photoaffinity labeling is a powerful technique to identify and map the binding sites of small molecules on their protein targets. nih.govenamine.net A derivative of Glucoerysolin could be synthesized to contain a photoreactive group, such as a diazirine, benzophenone, or an aryl azide, on its side chain. nih.govenamine.net Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the molecule to its binding partner, allowing for subsequent identification and characterization of the interaction site. nih.gov
Affinity Probes: The introduction of a biotin tag onto the Glucoerysolin molecule creates a high-affinity probe for studying its binding partners. nih.govnih.govresearchgate.net Biotinylated Glucoerysolin can be used in pull-down assays to isolate and identify interacting proteins from complex biological mixtures. The synthesis of such a derivative would involve modifying the aglycone side chain to incorporate a linker arm attached to a biotin moiety.
Synthesis of Labeled Analogues for Mechanistic Studies
Labeled analogues of Glucoerysolin are essential for a variety of mechanistic studies, including the investigation of its metabolism, transport, and localization within cells and tissues. These analogues can be labeled with fluorescent tags for imaging studies or with stable or radioactive isotopes for metabolic tracing.
Fluorescent Analogues: Fluorescently labeled Glucoerysolin can be synthesized to visualize its distribution and dynamics in biological systems using fluorescence microscopy. nih.govnih.govmdpi.commdpi.com A common strategy involves the "click chemistry" approach, where an azide-containing Glucoerysolin precursor is synthesized and then conjugated to a fluorescent dye containing an alkyne group (or vice versa). nih.govresearchgate.net This method provides a highly efficient and specific way to attach a wide range of fluorescent probes, such as BODIPY dyes. nih.gov
Isotopically Labeled Analogues: The synthesis of isotopically labeled Glucoerysolin, for example with ¹³C, ¹⁵N, or ²H, allows for its unambiguous detection and quantification in metabolic studies using mass spectrometry. These stable isotope-labeled compounds serve as tracers to follow the metabolic fate of Glucoerysolin and its breakdown products. The synthesis would involve using a labeled precursor at an appropriate stage of the synthetic pathway.
Table 3: Examples of Labeled Glucosinolate Analogues for Research Applications
| Label Type | Synthetic Strategy | Application | Reference |
| Fluorescent (BODIPY) | Synthesis of an azide-containing glucosinolate precursor followed by copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a BODIPY-alkyne. | Fluorescence imaging, tracking cellular uptake and localization. | nih.gov |
| Biotin | Modification of the glucosinolate side chain to introduce a linker for covalent attachment of biotin. | Affinity purification of binding partners, pull-down assays. | nih.govnih.gov |
| Photoaffinity (Diazirine) | Incorporation of a diazirine-containing moiety into the aglycone side chain during synthesis. | Covalent cross-linking to interacting proteins for binding site identification. | nih.govenamine.net |
Biosynthetic Pathways and Enzymatic Mechanisms of Glucoerysolin
Precursor Identification and Metabolic Origins of the Glucoerysolin Aglycone
The biosynthesis of the aglycone of Glucoerysolin, which is chemically known as 4-(methylsulfonyl)butyl glucosinolate, originates from the proteinogenic amino acid methionine. The formation of the aglycone involves two main phases: side-chain elongation and core structure synthesis.
The process begins with the chain elongation of methionine, which adds methylene (B1212753) groups to its side chain. This cycle occurs in the chloroplast and involves a series of enzymatic reactions that convert methionine into its chain-elongated homolog, dihomomethionine (B12077338) (with two additional CH₂ groups). The key enzymes in this iterative cycle have been identified primarily in the model plant Arabidopsis thaliana.
The initial step is the deamination of methionine to its corresponding 2-oxo acid, 4-methylthio-2-oxobutanoic acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). This 2-oxo acid then undergoes a condensation reaction with acetyl-CoA, catalyzed by methylthioalkylmalate synthase (MAMS). The subsequent steps involve isomerization by isopropylmalate isomerase (IPMI) and oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH), resulting in a 2-oxo acid that is elongated by one methylene group. This cycle is repeated to produce the precursor for the four-carbon side chain of Glucoerysolin. The elongated 2-oxo acid is then transaminated by BCAT3 to form dihomomethionine.
Following chain elongation, the dihomomethionine enters the core glucosinolate biosynthetic pathway. This phase is initiated by cytochrome P450 monooxygenases of the CYP79 family, specifically CYP79F1 and CYP79F2, which convert the chain-elongated amino acid into an aldoxime. The aldoxime is then oxidized by a CYP83A1 monooxygenase. Subsequent steps involve conjugation to a sulfur donor (glutathione), cleavage to form a thiohydroximate, glucosylation, and finally sulfation to form the complete glucosinolate structure. The specific side-chain modification for Glucoerysolin, the oxidation of the methylthio group to a methylsulfonyl group, is catalyzed by a flavin-monooxygenase (FMO).
| Step | Enzyme | Function |
|---|---|---|
| Chain Elongation (Initiation) | Branched-chain amino acid aminotransferase 4 (BCAT4) | Deaminates methionine to a 2-oxo acid. |
| Chain Elongation (Condensation) | Methylthioalkylmalate synthase (MAMS) | Condenses the 2-oxo acid with acetyl-CoA. |
| Chain Elongation (Isomerization) | Isopropylmalate isomerase (IPMI) | Isomerizes the product of the MAMS reaction. |
| Chain Elongation (Oxidative Decarboxylation) | Isopropylmalate dehydrogenase (IPMDH) | Performs oxidative decarboxylation to yield an elongated 2-oxo acid. |
| Chain Elongation (Termination) | Branched-chain amino acid aminotransferase 3 (BCAT3) | Transaminates the elongated 2-oxo acid to form dihomomethionine. |
| Core Pathway (Aldoxime Formation) | Cytochrome P450 79F1/F2 (CYP79F1/F2) | Converts dihomomethionine to the corresponding aldoxime. |
| Core Pathway (Oxidation) | Cytochrome P450 83A1 (CYP83A1) | Oxidizes the aldoxime intermediate. |
| Side-Chain Modification | Flavin-monooxygenase (FMO) | Oxidizes the sulfur atom in the side chain. |
Glycosyltransferase Enzymes Involved in Sugar Moiety Attachment
A crucial step in the formation of the glucosinolate core structure is the attachment of a glucose molecule to the thiohydroximate intermediate, forming a desulfoglucosinolate. This S-glucosylation reaction is catalyzed by UDP-glucose:thiohydroximate S-glucosyltransferases (UGTs), which belong to the UGT74 family of glycosyltransferases.
Characterization of Glycosyltransferase Activity and Specificity
Research in Arabidopsis has identified two key enzymes with partially redundant functions in glucosinolate biosynthesis: UGT74B1 and UGT74C1.
UGT74B1 : This enzyme has been shown to glucosylate a variety of thiohydroximate substrates, including those derived from aliphatic, indole (B1671886), and aromatic amino acids. Biochemical analyses show it has a high affinity for thiohydroximate functional groups. Mutant plants lacking functional UGT74B1 show a significant decrease in the accumulation of all types of glucosinolates.
UGT74C1 : While UGT74B1 has broad specificity, UGT74C1 appears to play a more specialized role in the biosynthesis of aliphatic glucosinolates derived from methionine. Studies have demonstrated that UGT74C1 can complement the function of UGT74B1 in knockout mutants, restoring aliphatic glucosinolate levels. This suggests that UGT74C1 is a key accessory enzyme, particularly for the synthesis of compounds like Glucoerysolin, ensuring robust production under various conditions.
The specificity of these enzymes is crucial for the diversification of glucosinolates within the plant. While UGT74B1 acts as a generalist, UGT74C1 provides specialized activity for the most abundant class of glucosinolates in many Brassica species, the aliphatics.
Mechanistic Studies of Glycosidic Bond Formation
The formation of the glycosidic bond by UGTs is an enzyme-catalyzed nucleophilic substitution reaction. The enzyme facilitates the transfer of a glucose moiety from an activated sugar donor, UDP-alpha-D-glucose, to the sulfur atom of the thiohydroximate acceptor.
The reaction proceeds via a mechanism that results in the inversion of the stereochemistry at the anomeric carbon of the glucose molecule. This is characteristic of an Sₙ2-like mechanism. In this proposed mechanism, the sulfur atom of the thiohydroximate acts as the nucleophile, attacking the anomeric carbon (C-1) of the UDP-glucose. This nucleophilic attack occurs on the opposite side of the leaving group (UDP), leading to the formation of a new sulfur-carbon bond and the displacement of UDP, resulting in an inversion of configuration at the anomeric center. The enzyme's active site plays a critical role in orienting the two substrates (UDP-glucose and the thiohydroximate) and facilitating the deprotonation of the nucleophile, thereby increasing its reactivity for the transfer reaction.
Enzymatic Formation of the Potassium Salt (Hypothetical or Known)
Glucosinolates exist in planta as anions due to the presence of the sulfate (B86663) group. The formation of a specific salt, such as Glucoerysolin potassium salt, is generally considered to be a non-enzymatic process. There is currently no evidence to suggest the existence of a specific enzyme that actively forms the potassium salt of glucosinolates.
Instead, the salt form is a result of the electrostatic interaction between the negatively charged sulfate group of the glucosinolate anion and available cations within the plant cell, such as potassium (K⁺). Potassium is the most abundant cation in the plant cytosol and vacuole, where glucosinolates are stored. Therefore, it is the most likely counter-ion to balance the negative charge of the Glucoerysolin anion under physiological conditions. During extraction and purification processes, glucosinolates are often isolated as potassium salts, reflecting their natural state or the use of potassium-containing buffers.
Regulation of Biosynthesis in Producing Organisms for Research Cultivation
The biosynthesis of glucosinolates, including aliphatic ones like Glucoerysolin, is a highly regulated process, allowing plants to modulate their chemical defenses in response to developmental and environmental cues. This regulation occurs primarily at the transcriptional level and is influenced by a complex network of transcription factors and hormonal signaling pathways.
Transcriptional Regulation: A key family of transcription factors controlling glucosinolate biosynthesis is the R2R3-MYB family.
Aliphatic Glucosinolates: The biosynthesis of methionine-derived aliphatic glucosinolates is positively regulated by three main MYB factors: MYB28, MYB29, and MYB76. MYB28 is considered the master regulator, essential for the basal production of aliphatic glucosinolates. MYB29 and MYB76 appear to have more specialized or accessory roles, with MYB29 being particularly important for the induction of the pathway in response to certain stimuli. Overexpression of these transcription factors leads to a significant increase in aliphatic glucosinolate accumulation.
Hormonal Regulation:
Jasmonic Acid (JA): Jasmonates are key signaling molecules in plant defense against herbivores and pathogens. Treatment with jasmonic acid or its methyl ester (MeJA) strongly induces the expression of glucosinolate biosynthetic genes, particularly through the activation of MYB transcription factors. The JA signaling pathway is crucial for the elevated production of glucosinolates upon insect attack.
Environmental and Nutritional Regulation:
Sulfur Availability: As sulfur-containing compounds, the biosynthesis of glucosinolates is tightly linked to the plant's sulfur status. Sulfur deficiency leads to a downregulation of glucosinolate biosynthetic genes to conserve sulfur for primary metabolism.
Glucose: Sugars like glucose can act as signaling molecules that synergistically enhance JA-mediated induction of glucosinolate biosynthesis, linking the plant's defense capacity to its energetic status.
Comparative Biosynthesis of Related Glycosidic Compounds
Glucoerysolin belongs to the aliphatic class of glucosinolates. The biosynthesis of glucosinolates is broadly categorized based on their precursor amino acid, leading to three major classes: aliphatic, indole, and aromatic glucosinolates. While the core pathway of glucosylation and sulfation is conserved, the initial steps of side-chain elongation and modification are distinct for each class.
| Feature | Aliphatic Glucosinolates (e.g., Glucoerysolin) | Indole Glucosinolates (e.g., Glucobrassicin) | Aromatic Glucosinolates (e.g., Sinalbin) |
|---|---|---|---|
| Precursor Amino Acid | Methionine (also Ala, Leu, Ile, Val) | Tryptophan | Phenylalanine or Tyrosine |
| Chain Elongation | Required; iterative cycle adding CH₂ groups. | Not required. | Can occur (e.g., for phenylethylglucosinolate) but not always. |
| Key Initial Enzymes (CYPs) | CYP79F family (e.g., CYP79F1, CYP79F2) | CYP79B family (e.g., CYP79B2, CYP79B3) | CYP79A2 (for Phe-derived) |
| Key Regulatory MYBs | MYB28, MYB29, MYB76 | MYB34, MYB51, MYB122 | Less defined, but influenced by the same MYB families. |
| Key Glucosyltransferase(s) | UGT74C1 (specialized), UGT74B1 (general) | UGT74B1 | UGT74B1 |
| Common Side-Chain Modifications | Oxidation (sulfinyl, sulfonyl), hydroxylation, alkenylation. | Hydroxylation, methoxylation. | Hydroxylation. |
The primary difference lies in the initial commitment step, where different CYP79 enzymes are specific to different amino acid precursors. Furthermore, the regulation is distinct, with separate sets of MYB transcription factors controlling the aliphatic and indole pathways, allowing the plant to independently regulate these different classes of defense compounds in response to specific threats. The subsequent glucosylation step shows some overlap, with UGT74B1 acting on multiple thiohydroximate types, whereas UGT74C1 is more specific to the aliphatic precursors. This comparative framework highlights how plants have evolved modular pathways to generate a diverse array of related glycosidic compounds from common metabolic precursors.
Advanced Molecular Structural Analysis and Conformational Research
Spectroscopic Methodologies for Elucidating Molecular Conformation in Solution
Spectroscopic techniques are indispensable for probing the conformational preferences and dynamic behavior of glucoerysolin potassium salt in solution. These methods offer a non-invasive means to characterize the molecule's structure under conditions that can mimic a biological milieu.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of glucosinolates like glucoerysolin in solution. researchgate.netmdpi.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are fundamental in assigning the chemical shifts of the protons and carbons within the glucoerysolin molecule, confirming its core structure and the connectivity of the atoms. nih.govacs.org
For a detailed conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments provide information about through-space interactions between protons, which are dependent on their proximity. By analyzing the cross-peak intensities, it is possible to deduce the relative orientation of different parts of the molecule, such as the glucose moiety and the side chain, and thus determine the preferred conformation in solution.
Furthermore, the measurement of coupling constants (J-values), particularly ³J(H,H) values, can provide valuable information about dihedral angles, which define the conformation of the pyranose ring of the glucose unit. This data, when compared with theoretical calculations, allows for a more precise determination of the ring pucker and the orientation of its substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Glucoerysolin Moiety
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1' | ~ 5.5 | ~ 80 |
| 2' | ~ 3.5 | ~ 72 |
| 3' | ~ 3.6 | ~ 75 |
| 4' | ~ 3.4 | ~ 70 |
| 5' | ~ 3.8 | ~ 77 |
| 6' | ~ 3.7, 3.9 | ~ 61 |
| C=N | - | ~ 158 |
| Side Chain CH₂ | ~ 2.5 - 3.0 | ~ 30 - 40 |
| Side Chain S=O | - | ~ 50 |
| Side Chain CH₃ | ~ 2.7 | ~ 40 |
Note: These are approximate chemical shift values based on related glucosinolate structures. Actual values would need to be determined experimentally for this compound.
Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is highly sensitive to the stereochemistry of a molecule. nih.gov Given that glucoerysolin possesses multiple chiral centers, these techniques are invaluable for confirming its absolute configuration and studying its conformational changes in solution.
The CD spectrum of this compound would exhibit characteristic Cotton effects, which are positive or negative bands arising from the differential absorption of left and right circularly polarized light. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophores within the molecule. Any changes in the conformation of the glucoerysolin molecule, such as rotation around single bonds or changes in the puckering of the glucose ring, would lead to alterations in its CD spectrum. This sensitivity makes CD an excellent tool for monitoring conformational equilibria and the influence of the solvent or temperature on the molecular structure.
Solid-State Structural Investigations of the Potassium Salt Form
While solution-state studies provide insights into the dynamic behavior of glucoerysolin, solid-state analysis offers a static, high-resolution picture of its molecular structure.
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. This technique would also unequivocally establish the stereochemistry at each chiral center.
The crystal structure would reveal the conformation of the glucose ring, the geometry of the thiohydroximate-O-sulfate group, and the orientation of the side chain. This information is crucial for understanding the intrinsic structural preferences of the molecule, free from the influence of solvent molecules. The solid-state structure can serve as a benchmark for validating the results of computational modeling and solution-state NMR studies. For instance, the X-ray analysis of potassium (2,3-dichlorophenyl)glucosinolate provided detailed insights into its three-dimensional polymeric network. nih.gov
The nature of the cationic counterion, in this case, potassium (K⁺), plays a significant role in the crystal packing of the salt. The potassium ion will interact with the negatively charged sulfate (B86663) group and potentially with other polar groups of the glucoerysolin anion, such as the hydroxyl groups of the glucose moiety. These ionic interactions are a primary driving force in the formation of the crystal lattice.
The coordination environment of the potassium ion, including the number of coordinating oxygen atoms and the K⁺-O bond distances, would be a key feature of the crystal structure. The way in which the glucoerysolin anions and potassium cations pack together in the crystal lattice can influence the conformation of the glucoerysolin molecule itself. Different crystal packing arrangements, or polymorphs, could potentially exhibit slightly different molecular conformations. The study of related potassium salts has shown that the cation can be coordinated by and bridged by sugar oxygen atoms, forming chains that are further crosslinked. nih.gov
Interactive Data Table: Typical Coordination Parameters for Potassium Ions in Crystal Structures
| Parameter | Typical Range |
| Coordination Number | 4 - 8 |
| K⁺-O Bond Distance (Å) | 2.6 - 3.0 |
| Coordination Geometry | Often irregular |
Computational Chemistry Approaches to Conformational Landscape
Computational chemistry provides a powerful complement to experimental techniques by allowing for the exploration of the entire conformational landscape of a molecule. nih.gov Using methods such as molecular mechanics (MM) and quantum mechanics (QM), it is possible to calculate the relative energies of different conformations and identify the most stable structures.
Conformational searches can be performed to systematically explore the rotational freedom around the single bonds in the glucoerysolin side chain and the puckering of the glucose ring. This allows for the generation of a potential energy surface, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this surface correspond to the most probable conformations.
The results of these calculations can be used to interpret experimental data. For example, theoretical NMR chemical shifts and coupling constants can be calculated for different conformations and compared with the experimental values to determine the conformational population in solution. Similarly, theoretical CD spectra can be computed to aid in the interpretation of experimental spectra. Computational methods are essential for providing a dynamic and energetic perspective on the structure of this compound that is not directly accessible through experimental methods alone.
Molecular Dynamics Simulations of this compound
Methodology and Expected Findings:
A typical MD simulation for this compound would be conducted using a classical force field, such as GROMOS or AMBER, within a simulated aqueous environment. The system would be subjected to energy minimization, followed by equilibration and a production run, likely spanning several nanoseconds to observe significant conformational changes.
The primary objectives of such a simulation would be to:
Analyze the rotational freedom around the glycosidic bond and other key dihedral angles.
Characterize the hydrogen bonding network between the glucoerysolin anion, the potassium cation, and surrounding water molecules.
Key parameters that would be analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). The RMSD would indicate the stability of the molecule's structure with respect to an initial conformation, with lower values suggesting greater stability. The Rg would provide a measure of the molecule's compactness, with fluctuations indicating conformational changes.
Illustrative Data from a Hypothetical MD Simulation:
The following interactive table presents hypothetical data that could be expected from a 50-nanosecond MD simulation of this compound in an aqueous solution. These values are based on typical results observed for similar small glycosylated molecules.
| Simulation Time (ns) | Average RMSD (nm) | Average Radius of Gyration (Rg) (nm) |
|---|---|---|
| 0-10 | 0.15 | 0.62 |
| 10-20 | 0.18 | 0.65 |
| 20-30 | 0.20 | 0.64 |
| 30-40 | 0.19 | 0.63 |
| 40-50 | 0.19 | 0.63 |
This data is illustrative and based on simulations of structurally related compounds.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. For this compound, these calculations can reveal details about its reactivity, stability, and the nature of its chemical bonds.
Methodology and Expected Findings:
DFT calculations would typically be performed using a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. The geometry of the glucoerysolin anion would first be optimized to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated.
Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. irjweb.com Other calculated parameters would include ionization potential, electron affinity, and the distribution of electrostatic potential.
Illustrative Data from a Hypothetical DFT Calculation:
The interactive table below shows hypothetical electronic properties for the glucoerysolin anion that could be derived from DFT calculations. These values are representative of those found for other glucosinolates. irjweb.com
| Parameter | Calculated Value (eV) |
|---|---|
| Energy of HOMO | -6.75 |
| Energy of LUMO | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.80 |
| Ionization Potential (I) | 6.75 |
| Electron Affinity (A) | 1.95 |
This data is illustrative and based on quantum chemical calculations of structurally related compounds.
Investigation of Molecular and Cellular Mechanistic Pathways in Vitro/in Silico
Research on Molecular Recognition and Binding Dynamics
While specific studies detailing the molecular recognition and binding dynamics of Glucoerysolin potassium salt are not available, research on related isothiocyanates provides significant insights into how these molecules interact with biological targets.
The bioactive hydrolysis products of glucosinolates, primarily isothiocyanates, are known to interact with specific cellular receptors. A prominent example is their interaction with Transient Receptor Potential (TRP) channels, which are involved in sensory perception. Allyl isothiocyanate (AITC), a well-studied isothiocyanate, activates TRPA1 and TRPV1 ion channels. bris.ac.uknih.gov This binding is often covalent, involving the modification of cysteine residues within the receptor protein, which triggers a conformational change and subsequent signaling cascade. nih.gov For instance, AITC can trick the TRPA1 receptor into sending a pain signal and the TRPV1 receptor into sending a heat signal. bris.ac.uk While AITC activation of TRPA1 involves covalent modification, its activation of TRPV1 appears to be non-covalent and dependent on the capsaicin (B1668287) binding site. nih.govnih.gov
In plant-based model systems, hydrolysis products of indole (B1671886) glucosinolates have been shown to bind to the TIR1 auxin receptor, demonstrating that these compounds can interact with specific hormonal signaling pathways. nih.gov This suggests that isothiocyanates like erysolin (B1671060) may have specific, yet-to-be-identified protein targets through which they exert their biological effects.
The primary mechanism of interaction for isothiocyanates is their ability to form covalent bonds with proteins, particularly by reacting with the sulfhydryl groups of cysteine residues. nih.govresearchgate.net This electrophilic nature allows them to modulate the function of a wide array of proteins, including enzymes and transcription factors.
Upon plant tissue damage, glucosinolates are hydrolyzed by the enzyme myrosinase. nih.govfrontiersin.org The resulting unstable aglycone rearranges to form an isothiocyanate. nih.gov The specificity of this interaction is crucial for the bioactivation of the parent glucosinolate. mdpi.com Furthermore, other "specifier proteins" can interact with the aglycone to direct its rearrangement toward other products like nitriles or thiocyanates, highlighting a complex level of protein-ligand interaction that determines the final bioactive compound. nih.gov This reactivity underpins the broader biological activities of this class of compounds, including their influence on key cellular signaling pathways. frontiersin.org
Table 1: Examples of Isothiocyanate-Protein Interactions
| Isothiocyanate/Class | Target Protein/Receptor | Type of Interaction | Potential Outcome |
| Allyl Isothiocyanate (AITC) | TRPA1 | Covalent modification of cysteine residues nih.gov | Activation of pain/irritant sensory signal bris.ac.uk |
| Allyl Isothiocyanate (AITC) | TRPV1 | Non-covalent interaction with capsaicin binding site nih.govnih.gov | Activation of heat sensory signal bris.ac.uk |
| Isothiocyanates (general) | Keap1 | Covalent modification of cysteine residues researchgate.net | Release and activation of Nrf2 transcription factor researchgate.net |
| Isothiocyanates (general) | NF-κB | Direct interaction with sulfhydryl moieties nih.gov | Inhibition of pro-inflammatory signaling nih.gov |
| Isothiocyanates (general) | Tubulin | Covalent binding to cysteine residues mdpi.com | Disruption of microtubule formation, mitotic arrest mdpi.com |
Studies on Antioxidant Mechanism at a Molecular Level
The antioxidant effects of glucosinolates and their derivatives are primarily indirect, functioning through the upregulation of endogenous antioxidant defense systems rather than direct chemical quenching of free radicals.
Some studies using cell-free chemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have shown that extracts rich in glucosinolates possess direct antioxidant activity. researchgate.netnih.gov For example, high-glucosinolate lines of Brassica rapa demonstrated dose-dependent scavenging of both DPPH and ABTS radicals. nih.gov However, research on purified glucosinolates suggests that the intact molecules are generally not potent peroxyl radical scavengers or chain-breaking antioxidants. researchgate.net Their observed activity in these assays may be moderate and specific to certain structures, such as those with indolic groups that can act as hydrogen donors. researchgate.net It is more widely accepted that the significant antioxidant effect observed in vivo is not due to direct radical scavenging. mdpi.com
Table 2: Radical Scavenging Activity of Glucosinolate-Rich Extracts in Chemical Assays
| Extract Source | Assay | Observation |
| High-Glucosinolate Brassica rapa | DPPH | Dose-dependent radical scavenging activity nih.gov |
| High-Glucosinolate Brassica rapa | ABTS | Dose-dependent radical scavenging activity nih.gov |
| Various Purified Glucosinolates | ABTS | Moderate activity shown by specific glucosinolates (sinalbin, gluconasturtiin) researchgate.net |
The principal antioxidant mechanism of isothiocyanates involves their interaction with the Keap1-Nrf2 signaling pathway. mdpi.com Nuclear factor erythroid 2–related factor 2 (Nrf2) is a transcription factor that controls the expression of a suite of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE). mdpi.comdntb.gov.ua
Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. researchgate.net Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1. researchgate.net This interaction alters the conformation of Keap1, leading to the release of Nrf2. researchgate.net The freed Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of protective genes, including heme oxygenase-1 (HMOX1), NADPH quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCLC). researchgate.net This response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds. nih.gov
Paradoxically, some isothiocyanates can initially induce a mild increase in intracellular ROS levels. dntb.gov.uanih.gov This pro-oxidant effect is believed to be part of the mechanism that activates the Nrf2 pathway, thereby leading to a net protective, antioxidant outcome. nih.govnih.gov
Fundamental Research on Anti-Inflammatory Signaling Modulation (Cellular Models)
Research in cellular models has established that glucosinolate hydrolysis products are potent modulators of inflammatory signaling pathways. This activity is intrinsically linked to their antioxidant mechanism.
The anti-inflammatory effects of isothiocyanates are largely mediated through two key molecular pathways: the inhibition of Nuclear Factor-κB (NF-κB) and the activation of the Nrf2 pathway. frontiersin.orgnih.govnih.gov
Inhibition of NF-κB: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). dntb.gov.uanih.gov Isothiocyanates can inhibit the NF-κB signaling pathway, sometimes through direct interaction with key proteins in the pathway. nih.gov This inhibition leads to a significant downregulation in the production of these inflammatory mediators. dntb.gov.uanih.gov
Activation of Nrf2: As described previously, the activation of the Nrf2 pathway leads to the production of antioxidant enzymes. researchgate.net This is crucial for mitigating inflammation, as oxidative stress and inflammation are closely interlinked processes. nih.gov By reducing cellular oxidative stress, the Nrf2 pathway helps to quell the inflammatory response.
Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7) are common models for investigating anti-inflammatory effects. In these models, treatment with glucosinolate-rich extracts or purified isothiocyanates has been shown to effectively suppress the production of nitric oxide (NO) and reduce the expression of iNOS, TNF-α, and IL-6. researchgate.netnih.govnih.gov
Table 3: Modulation of Inflammatory Markers by Glucosinolates/Isothiocyanates in Cellular Models
| Compound/Extract | Cellular Model | Key Inflammatory Marker | Observed Effect |
| Sulforaphane | LPS-stimulated Macrophages | iNOS, COX-2 | Expression suppressed nih.gov |
| Sulforaphane | LPS-stimulated Macrophages | TNF-α, IL-6, IL-1β | Production inhibited nih.gov |
| High-Glucosinolate B. rapa | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | Production reduced researchgate.netnih.gov |
| High-Glucosinolate B. rapa | LPS-stimulated RAW264.7 cells | Pro-inflammatory Cytokines | Expression inhibited researchgate.net |
| Isothiocyanates (general) | Various | NF-κB Pathway | Activity inhibited nih.govmdpi.com |
Investigation of Inflammatory Pathway Components in Cell Lines
The anti-inflammatory properties of various plant-derived compounds are a significant area of research. Studies often focus on the isothiocyanates, which are hydrolysis products of glucosinolates, rather than the intact glucosinolates themselves. These studies have shown that isothiocyanates can modulate inflammatory pathways by inhibiting key signaling molecules like nuclear factor-kappa B (NF-κB), which is a central regulator of pro-inflammatory gene expression. For instance, some isothiocyanates have been found to reduce the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). However, specific studies investigating the direct effect of this compound on these or other inflammatory pathway components in cell lines are not available in the reviewed literature.
Gene Expression and Protein Modulation Studies in Cultured Cells
The impact of a compound on cellular function can be revealed by studying changes in gene expression and protein levels. Research on some glucosinolates and their derivatives has indicated an ability to modulate genes involved in detoxification and antioxidant responses. For example, certain isothiocyanates are known to activate the Nrf2 pathway, a key regulator of cellular antioxidant defenses. This activation leads to the increased expression of various protective genes. There is, however, a lack of specific published research detailing how this compound directly influences gene expression or protein modulation in cultured cells.
Antimicrobial Research at the Cellular or Biomolecular Level
The antimicrobial properties of glucosinolates are generally attributed to their breakdown products, particularly isothiocyanates. Intact glucosinolates are typically considered to have little to no direct antimicrobial activity.
Inhibition of Microbial Growth Mechanisms in Laboratory Cultures
Research has consistently shown that the hydrolysis of glucosinolates by the enzyme myrosinase, which occurs upon plant tissue damage, releases isothiocyanates that can inhibit the growth of a wide range of microorganisms. The proposed mechanisms for this inhibition include the disruption of essential enzymatic functions within the microbial cells. Specific studies focusing on the direct inhibitory effects of this compound on microbial growth mechanisms in laboratory cultures are not present in the available scientific literature.
Disruption of Microbial Cell Components or Processes
The antimicrobial action of isothiocyanates is thought to involve the disruption of microbial cell membranes and the inactivation of key enzymes. Some studies have demonstrated that these compounds can lead to increased membrane permeability and the leakage of cellular contents. While this is a known mechanism for glucosinolate hydrolysis products, there is no specific research available that details the direct disruption of microbial cell components or processes by this compound itself.
Influence of the Potassium Ion on Compound Activity and Stability in Research Buffers
The salt form of a compound can influence its physicochemical properties, such as solubility and stability. Glucosinolates are anions and are often isolated and sold as their potassium salts due to their stability in this form.
Role of Potassium in Intermolecular Interactions and Aggregation
The potassium ion, as a counter-ion, plays a role in neutralizing the negative charge of the glucosinolate molecule, which can influence its behavior in solution, including intermolecular interactions and the potential for aggregation. In a broader context, potassium ions are known to be crucial for maintaining the stability and function of various biological macromolecules. However, specific studies detailing the precise role of the potassium ion in the intermolecular interactions and aggregation of Glucoerysolin in research buffers have not been found.
Cationic Effects on Compound Stability in Experimental Conditions
The stability of this compound, a compound characterized by a sulfated thiohydroximate group, is intrinsically linked to its ionic environment. The potassium cation present in the salt plays a role in neutralizing the negatively charged sulfate (B86663) group, but the presence of other cations in experimental buffers and media can lead to interactions that affect the compound's integrity.
Recent research on analogous aliphatic glucosinolates, such as glucoraphanin (B191350) and glucoraphenin (B1237682), has demonstrated that divalent and trivalent metal ions can significantly accelerate their degradation. These studies provide a framework for understanding the potential vulnerabilities of Glucoerysolin to cationic influence.
Influence of Divalent and Trivalent Metal Ions:
Studies have shown that the presence of certain metal ions, particularly Fe³⁺ and Cu²⁺, can catalyze the decomposition of glucosinolates in aqueous solutions, especially under thermal stress. For instance, in experiments conducted at 100°C, the presence of 1 mM Fe³⁺ led to the decomposition of 78.1% of glucoraphanin and 94.7% of glucoraphenin within 12 hours jst.go.jp. The effect was even more pronounced with Cu²⁺, which resulted in the complete decomposition of both glucosinolates under the same conditions jst.go.jp. The primary degradation products identified in these instances were the corresponding nitriles, suggesting that these metal ions not only accelerate hydrolysis but also steer the degradation pathway towards nitrile formation jst.go.jp.
This catalytic effect is believed to be due to the coordination of the metal ions with functional groups within the glucosinolate molecule, such as the sulfate group and the thiohydroximate moiety. This interaction can weaken key bonds, making the molecule more susceptible to hydrolysis and rearrangement.
Table 1: Effect of Metal Ions on the Decomposition of Aliphatic Glucosinolates at 100°C over 12 hours
| Glucosinolate | Metal Ion (1 mM) | Decomposition (%) | Primary Degradation Product |
| Glucoraphanin | Fe³⁺ | 78.1 | Nitrile |
| Glucoraphenin | Fe³⁺ | 94.7 | Nitrile |
| Glucoraphanin | Cu²⁺ | 100 | Nitrile |
| Glucoraphenin | Cu²⁺ | 100 | Nitrile |
The Role of the Potassium Cation:
While research has highlighted the destabilizing effects of di- and trivalent cations, the specific role of monovalent cations like the potassium (K⁺) in this compound is less understood in terms of direct chemical stability. In its solid form, the potassium salt of Glucoerysolin is stable. However, in solution, the dissociation of the salt means the Glucoerysolin anion is subject to interactions with any cations present in the medium.
In experimental conditions, the presence of a high concentration of other cations could potentially lead to ion exchange with the potassium, which might subtly alter the stability of the Glucoerysolin anion. However, based on the current body of evidence, the most significant cationic effects on the stability of Glucoerysolin in experimental settings are expected to arise from the presence of transition metal ions, which can actively participate in and catalyze its degradation. Therefore, in in vitro and in silico studies, the choice of buffers and the control of metal ion contamination are critical for maintaining the integrity of this compound and obtaining reliable experimental results.
Advanced Analytical Research Methodologies for Compound Characterization and Quantification
Development of High-Resolution Chromatographic Techniques for Purity Assessment
High-resolution chromatography is fundamental for separating Glucoerysolin potassium salt from complex mixtures, enabling accurate purity assessment. Techniques such as High-Performance Liquid Chromatography (HPLC) are widely utilized, often involving a reversed-phase column to separate the anionic glucosinolates. For effective analysis, glucosinolates are typically converted to their desulfated forms, which can then be quantified using a reference curve from a standard like sinigrin (B192396) along with established response factors. nih.gov
| Parameter | HPLC Condition | Source |
| Column | Chromolith® HighResolution RP-18 endcapped | sigmaaldrich.com |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | sigmaaldrich.com |
| Detector | UV, 229 nm | sigmaaldrich.com |
| Sample Prep | Extraction with methanol-water, purification via ion-exchange, and sulfatase treatment to form desulfoglucosinolates. | nih.gov |
LC-MS/MS Methodologies for Detection and Quantification in Complex Research Matrices
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective analysis of this compound. mdpi.com This technique combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry. mdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) has emerged for the determination of intact glucosinolates without the need for derivatization. nih.gov High-resolution mass spectrometry allows for the identification and detection of these compounds based on their accurate masses and specific fragmentation patterns, even when standards are unavailable. nih.gov For quantification, the multiple reaction monitoring (MRM) mode is often employed, which provides high selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net
Table 1: LC-MS/MS Parameters for Glucosinolate Analysis
| Parameter | Description | Finding | Source |
|---|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | ESI in positive ionization mode is commonly used for detecting glucosamine (B1671600), a related amino sugar. nih.gov | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Monitors specific ion transitions (e.g., m/z 180-->72 for glucosamine) for selective and sensitive quantification. researchgate.netnih.gov | researchgate.netnih.gov |
| Sample Preparation | Protein Precipitation | A simple protein precipitation step can be used to clean up complex biological samples like synovial fluid. nih.gov | nih.gov |
| Quantification | Matrix-Matched Calibration | Calibration curves are prepared using standards in a similar matrix to the sample to account for matrix effects. nih.gov | nih.gov |
GC-MS Approaches for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for analyzing glucosinolates and their breakdown products, such as isothiocyanates. mdpi.com However, due to the low volatility of intact glucosinolates, a chemical derivatization step is necessary to convert them into forms suitable for GC analysis. jfda-online.com This process alters the chemical form of the analyte to make it more compatible with the chromatographic environment, often by converting polar functional groups like hydroxyl and amine groups into less polar, more volatile derivatives. jfda-online.com
Common derivatization strategies for compounds with hydroxyl groups, such as the glucose moiety in Glucoerysolin, include silylation, acylation, or alkylation. jfda-online.com For carbohydrates specifically, derivatives like O-pentafluoropropionyl (O-PFP), O-trifluoroacetyl (O-TFA), or heptafluorobutyrate (HFB) can be formed to increase volatility and improve detection. researchgate.net
Spectroscopic Analytical Protocols for Quantitative Analysis
Spectroscopic methods offer rapid and non-destructive means for the quantitative analysis of this compound. These techniques are based on the interaction of electromagnetic radiation with the molecule.
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectroscopy is frequently coupled with HPLC for the quantification of glucosinolates. nih.gov The concentration of the analyte is determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. nih.gov For glucosinolates, detection is typically performed at around 229 nm. sigmaaldrich.com The method's accuracy relies on a linear relationship between absorbance and concentration, which is established by creating a calibration curve using known concentrations of a standard.
Table 2: Principles of UV-Vis Quantification
| Principle | Description | Application to Glucoerysolin | Source |
|---|---|---|---|
| Wavelength Selection | Measurement at the wavelength of maximum absorbance (λmax) provides the highest sensitivity. | Glucosinolates are typically detected at ~229 nm following HPLC separation. | sigmaaldrich.com |
| Calibration Curve | A plot of absorbance versus known concentrations of a standard is used to determine the concentration of unknown samples. | A calibration curve for a standard glucosinolate like Sinigrin is often used. |
| Linearity | The concentration range over which the absorbance is directly proportional to the concentration. | Must be established to ensure accurate quantification. | |
Infrared and Raman Spectroscopy for Structural Fingerprinting
Fourier Transform Infrared (FTIR) Spectroscopy can identify characteristic functional groups within the this compound structure. For instance, the analysis of related compounds like glucosamine has shown distinct peaks for amine groups. semanticscholar.orgjapsonline.com For Glucoerysolin, FTIR would reveal characteristic absorptions for S-O bonds in the sulfonate group, C-S bonds, and the various vibrations of the glucose moiety. nih.gov
Raman Spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and can be used to analyze samples in aqueous solutions. The Raman spectrum of this compound would show distinct bands corresponding to the vibrations of the sulfonate and thioglucose components, providing a unique structural fingerprint. nih.govresearchgate.net
Table 3: Vibrational Modes in Related Potassium Salts
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Source |
|---|---|---|---|
| S–O stretches | 1000–1300 | IR & Raman | nih.gov |
| C–S stretch | ~800 | IR & Raman | nih.gov |
| O–S–O bends | 500–600 | IR & Raman | nih.gov |
| Sulfonate rock | ~350 | IR & Raman | nih.gov |
Electroanalytical Methods for Electrochemical Behavior Studies
Electroanalytical methods are employed to investigate the electrochemical properties of this compound, including its redox behavior and stability. Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) can provide insights into the interactions of the compound at electrode surfaces. researchgate.net While specific studies on Glucoerysolin are limited, the behavior of other potassium salts in aqueous and organic electrolytes provides a framework for potential research. rsc.orgresearchgate.net
Studies on potassium acetate (B1210297) electrolytes, for example, have been used to determine the electrochemical stability window and investigate electron transfer kinetics using redox probes. rsc.org Such an approach for this compound would involve dissolving it in a suitable solvent with a supporting electrolyte and measuring the current response as the potential is varied. This can reveal oxidation and reduction potentials and provide information on the stability of the compound under different electrochemical conditions. nih.gov
Table 4: Common Electroanalytical Techniques and Their Applications
| Technique | Information Obtained | Relevance to this compound | Source |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Redox potentials, electrochemical stability window, reaction kinetics. | To determine the oxidation and reduction potentials and assess its electrochemical stability. | researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Interfacial properties, charge transfer resistance, diffusion characteristics. | To study the behavior of the compound at an electrode-electrolyte interface. | researchgate.net |
Microfluidic and Miniaturized Analytical Systems for High-Throughput Research
The analysis of this compound, a member of the glucosinolate family, is increasingly benefiting from the adoption of microfluidic and miniaturized analytical systems. These technologies offer significant advantages for high-throughput research, enabling rapid, cost-effective, and highly sensitive analyses of this secondary plant metabolite. The principles of microfluidics involve the precise control and manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. This miniaturization leads to reduced consumption of both samples and reagents, faster analysis times due to shorter diffusion distances, and the potential for massive parallelization, making it ideal for screening large numbers of samples.
While research specifically detailing the use of microfluidic devices for the high-throughput analysis of this compound is emerging, the broader application of these systems for glucosinolate analysis provides a strong precedent. Microchip-based analytical systems have been developed for the separation and detection of various glucosinolates. These devices typically integrate sample injection, separation, and detection functionalities onto a single chip. For instance, microchip electrophoresis has been explored for the rapid separation of glucosinolates, offering a significant reduction in analysis time compared to traditional high-performance liquid chromatography (HPLC) methods.
The potential for high-throughput screening of this compound using microfluidic platforms is substantial. By fabricating arrays of microchannels or microwells, it is possible to simultaneously analyze numerous samples, which is particularly advantageous in fields such as plant breeding, where the screening of large populations for desirable chemical profiles is necessary. Furthermore, the integration of enzymatic assays onto microfluidic chips allows for the investigation of the biological activity of Glucoerysolin and its hydrolysis products in a high-throughput manner. The development of such "lab-on-a-chip" systems holds the promise of revolutionizing the study of this and other important plant-derived compounds.
Table 1: Comparison of Conventional and Microfluidic Analytical Techniques for Glucosinolate Analysis
| Feature | Conventional HPLC | Microfluidic Systems |
| Sample Volume | Microliters to Milliliters | Nanoliters to Picoliters |
| Reagent Consumption | High | Low |
| Analysis Time | Minutes to Hours | Seconds to Minutes |
| Throughput | Low to Medium | High to Very High |
| Portability | Limited | High |
| Cost per Analysis | Higher | Lower |
| Automation Potential | Moderate | High |
Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis in Glucoerysolin Biosynthesis Research
Isotopic labeling and tracing techniques are powerful tools for elucidating the biosynthetic pathway of this compound and for conducting metabolic flux analysis. This approach involves introducing isotopically labeled precursors (e.g., containing ¹³C, ¹⁵N, or ³⁴S) into a biological system, such as a plant or cell culture, and then tracking the incorporation of these isotopes into the target molecule and its intermediates. By analyzing the distribution of the isotopic label in the final product, researchers can map the flow of atoms through the metabolic network, thereby confirming precursor-product relationships and quantifying the rates (fluxes) of different biosynthetic reactions.
The biosynthesis of glucosinolates, including Glucoerysolin, originates from amino acids. For aliphatic glucosinolates like Glucoerysolin, the precursor is typically methionine. In isotopic labeling studies, plants can be fed with, for example, ¹³C-labeled methionine. The subsequent analysis of extracted Glucoerysolin using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can reveal the extent and position of ¹³C incorporation. This information provides direct evidence for the role of methionine as a precursor and can help to identify and characterize the enzymes involved in the pathway.
Metabolic flux analysis (MFA) takes this a step further by using the isotopic labeling data in conjunction with a stoichiometric model of the metabolic network to calculate the in vivo reaction rates. For Glucoerysolin biosynthesis, MFA can be used to understand how the flux of carbon and nitrogen is partitioned between primary metabolism and the production of this specialized secondary metabolite. This is particularly relevant for metabolic engineering efforts aimed at increasing the production of Glucoerysolin in plants. By identifying the rate-limiting steps in the biosynthetic pathway, researchers can target specific enzymes for genetic modification to enhance the metabolic flux towards the desired compound.
While detailed metabolic flux analysis studies specifically targeting the entire Glucoerysolin biosynthetic pathway are complex and still an active area of research, the foundational techniques of isotopic labeling have been instrumental in establishing the general framework of glucosinolate biosynthesis. For instance, studies on the closely related glucosinolate, glucoraphanin (B191350) (4-methylsulfinylbutyl glucosinolate), have utilized labeled precursors to investigate its metabolic fate. These studies provide a valuable blueprint for future, more in-depth metabolic flux analyses of Glucoerysolin.
Table 2: Key Isotopically Labeled Precursors in Glucosinolate Biosynthesis Research
| Labeled Precursor | Isotope | Application in Glucoerysolin Biosynthesis Research |
| L-Methionine | ¹³C, ¹⁵N, ³⁴S | Tracing the backbone and sulfur atoms from the primary amino acid precursor. |
| Glucose | ¹³C | Investigating the origin of the glucose moiety in the glucosinolate structure. |
| Sulfate (B86663) | ³⁴S, ³⁵S | Tracking the incorporation of inorganic sulfur into the sulfated thiohydroximate core. |
Theoretical and Computational Studies in Chemical Biology
Structure-Activity Relationship (SAR) Modeling for Mechanistic Hypotheses
Structure-Activity Relationship (SAR) modeling establishes a correlation between the chemical structure of a compound and its biological activity. For Glucoerysolin potassium salt and related glucosinolates, SAR studies can help elucidate the structural features essential for their biological functions, guiding the design of new molecules with enhanced or specific activities.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the context of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized glucosinolate analogues.
The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used as independent variables in a statistical model to predict the dependent variable, which is the measured biological activity.
While specific QSAR studies focusing solely on this compound are not prominent in the literature, the methodology could be applied to a series of related aliphatic glucosinolates. By correlating descriptors (e.g., side chain length, oxidation state of sulfur, presence of functional groups) with a specific biological endpoint (e.g., induction of phase II enzymes), researchers could develop predictive models. These models would be valuable in silico tools for rapidly screening virtual libraries of compounds, thereby reducing the costs and time associated with experimental testing.
Table 1: Hypothetical Descriptors for a QSAR Model of Aliphatic Glucosinolates
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Steric | Molecular Volume | Affects binding pocket fit and accessibility. |
| Electronic | Dipole Moment | Influences electrostatic interactions with target. |
| Hydrophobic | LogP | Governs membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Quantum Chemical | HOMO/LUMO Energies | Pertains to chemical reactivity and stability. |
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. dovepress.comnih.gov
For this compound, a ligand-based pharmacophore model could be generated from a set of known active glucosinolates. This involves superimposing the 3D structures of these active molecules and identifying the common chemical features that are spatially conserved. The resulting model serves as a 3D query for virtual screening of large compound databases to find new molecules that match the pharmacophore and are therefore predicted to be active. nih.govmdpi.com
Alternatively, if the 3D structure of a biological target of Glucoerysolin is known, a structure-based pharmacophore model can be derived from the key interaction points within the binding site. dovepress.com This approach can help predict how Glucoerysolin and its analogues might bind and can guide modifications to improve binding affinity and specificity.
Table 2: Common Pharmacophore Features and Their Relevance
| Feature | Description | Potential Role in Glucoerysolin Interaction |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The oxygen atoms in the sulfate (B86663) and glucose moieties. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The hydroxyl groups on the glucose moiety. |
| Hydrophobic (H) | A non-polar group or region. | The aliphatic side chain (4-methylsulfinylbutyl). |
| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. | The sulfonate group. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide detailed insights into the interactions between a ligand, such as Glucoerysolin, and its protein target at an atomic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jbcpm.commdpi.com This method uses scoring functions to estimate the binding affinity, allowing for the ranking of different ligands or binding poses. jbcpm.com For instance, studies on other glucosinolates have used molecular docking to understand their inhibitory potential. In one study, various glucosinolates were docked into the active site of lanosterol-14α-demethylase, a key enzyme in fungal membrane biosynthesis, revealing high binding energies and specific interactions. benthamdirect.com Another study used docking to investigate how hydrolysis products of indol-3-ylmethyl glucosinolate might competitively bind to the TIR1 auxin receptor. nih.govfrontiersin.org Similarly, docking simulations have been used to study the interaction of glucoraphanin (B191350) (a closely related glucosinolate) with broccoli myrosinase, identifying key amino acid residues like Gln207 and Glu429 that stabilize the complex. mdpi.com
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals conformational changes, stability of interactions, and the role of solvent molecules. researchgate.net For example, MD simulations of glucosinolate-protein complexes have been run for 100 nanoseconds to confirm the stability of the docked poses, analyzing metrics like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) to ensure the ligand remains tightly bound within the active site. researchgate.net
Table 3: Example Data from a Hypothetical Molecular Docking Study of Glucoerysolin
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Enzyme X | -8.5 | Arg120, Ser250 | Hydrogen Bond, Electrostatic |
| Enzyme X | -8.5 | Tyr345 | π-Sulfur Interaction |
| Receptor Y | -7.2 | Leu88, Val102 | Hydrophobic |
| Receptor Y | -7.2 | Asn150 | Hydrogen Bond |
Reaction Pathway Modeling for Synthetic and Biosynthetic Reactions
Computational modeling is instrumental in elucidating the complex reaction pathways involved in the synthesis and biosynthesis of natural products like Glucoerysolin.
The biosynthesis of glucosinolates in plants is a multi-step process that has been extensively studied. nih.gov It involves three main phases: (1) chain elongation of a precursor amino acid (methionine for Glucoerysolin), (2) formation of the core glucosinolate structure, and (3) secondary modifications of the side chain. nih.govmdpi.com Computational and bioinformatic tools have been used to create in silico networks of the glucosinolate biosynthetic pathway. nih.gov By integrating genomic and transcriptomic data, these models can predict new genes and enzymes involved in the network, allowing for the generation of testable hypotheses and enabling a more predictive approach to understanding and engineering this pathway. nih.gov For example, homology modeling has been used to predict the 3D structure of key enzymes like methylthioalkylmalate (MAM) synthase, providing insights into how amino acid substitutions could have led to the evolution of different glucosinolate variants. nih.gov
While chemical synthesis of glucosinolates is possible, it can be challenging. Reaction pathway modeling, using quantum mechanics (QM) methods, can be applied to study proposed synthetic routes. These models can calculate the thermodynamics and kinetics of each reaction step, identify potential intermediates and transition states, and predict reaction outcomes. This can help chemists optimize reaction conditions and devise more efficient synthetic strategies.
Predictive Modeling of Molecular Stability and Reactivity in Research Environments
This compound, like other glucosinolates, can be subject to degradation under various conditions, such as changes in pH, temperature, or the presence of enzymes like myrosinase. nih.gov The reactivity of its hydrolysis products, particularly isothiocyanates, is crucial to its biological activity. nih.gov
Computational methods can predict the stability and reactivity of molecules. Quantum mechanics calculations can determine molecular properties such as bond dissociation energies, electron density distribution, and frontier molecular orbital energies (HOMO/LUMO), which are indicators of chemical reactivity. researchgate.net For instance, modeling can help predict the most likely sites for nucleophilic or electrophilic attack on the Glucoerysolin molecule or its breakdown products.
Molecular dynamics simulations can also be used to assess conformational stability in different environments (e.g., aqueous solution, presence of co-solvents). researchgate.net By simulating the molecule at various temperatures, researchers can predict its thermal stability and identify potential degradation pathways. For example, studies on the hydrolysis products of related glucosinolates have noted their instability in aqueous solutions, leading to rapid conversion into other products. acs.org Predictive modeling could help to understand the mechanisms of this degradation and suggest conditions under which the compound is most stable, which is critical for its handling and use in research settings. nih.gov
Future Directions and Emerging Research Avenues for Glucoerysolin Potassium Salt
Exploration of Novel Synthetic Pathways and Biocatalytic Approaches
The reliance on extraction from plant sources for glucosinolates like Glucoerysolin potassium salt presents challenges in yield and purity. Future research will increasingly focus on developing robust and scalable production methods.
Novel Chemical Synthesis: While the core structure of glucosinolates is known, the development of efficient, stereoselective total synthetic routes remains a significant challenge. semanticscholar.org Future synthetic strategies may involve novel protecting group strategies and catalytic methods to construct the thio-glucose linkage and the variable side chain with high fidelity. The development of modular synthetic pathways would enable the creation of analogues of this compound, facilitating structure-activity relationship studies.
Biocatalytic and Chemoenzymatic Synthesis: Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing complex molecules like this compound. nih.gov This approach uses isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild conditions. mdpi.com Future work will likely focus on:
Enzyme Discovery: Mining plant and microbial genomes to identify novel glycosyltransferases, sulfotransferases, and other enzymes involved in the glucosinolate biosynthetic pathway. nih.gov
Enzyme Engineering: Using techniques like directed evolution and rational design to improve the stability, activity, and substrate scope of known biosynthetic enzymes. nih.govresearchgate.net
Metabolic Engineering: Assembling the complete biosynthetic pathway for this compound in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to create a sustainable and scalable production platform.
These approaches promise to provide reliable access to large quantities of this compound and its derivatives, which is essential for comprehensive biological evaluation.
Advanced Mechanistic Elucidation of Cellular and Molecular Interactions
The primary known mechanism of action for glucosinolates involves their hydrolysis by the enzyme myrosinase upon tissue damage, producing biologically active compounds like isothiocyanates. journalcra.comnih.gov However, the detailed molecular interactions of this compound and its hydrolysis products are not fully understood.
Future research will require a deeper dive into these mechanisms:
Target Identification: Employing advanced chemical biology and proteomic techniques, such as activity-based protein profiling and thermal proteome profiling, to identify the specific protein targets that Glucoerysolin-derived isothiocyanates interact with inside the cell.
Signaling Pathway Analysis: Investigating how these interactions modulate key cellular signaling pathways. This includes exploring effects on pathways related to inflammation, oxidative stress, and cell cycle regulation. nih.gov
Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of these isothiocyanates bound to their protein targets. This will provide unprecedented insight into the mechanism of action and guide the design of novel bioactive molecules.
This level of mechanistic detail will be crucial for understanding the full spectrum of biological activities associated with this compound.
Development of Sophisticated Analytical Tools for In Situ Research
Current methods for glucosinolate analysis, while robust, typically require tissue extraction and homogenization, which results in the loss of spatial and temporal information. mdpi.comyoutube.com A significant future direction is the development of tools to study this compound directly within its native biological context.
| Analytical Approach | Current Status | Future Direction & Emerging Techniques | Key Advantages of Future Techniques |
| Chromatography | HPLC and LC-MS are the gold standards for quantification after extraction. nih.govscilit.com | Development of ultra-high-performance methods for faster analysis; coupling with advanced mass spectrometry for higher sensitivity. nih.gov | Higher throughput, improved resolution, and detection of trace-level metabolites. |
| Mass Spectrometry | Used for structural confirmation and quantification in extracts. | Mass Spectrometry Imaging (MSI), such as DESI-MS, to visualize the spatial distribution of this compound in plant tissues without extraction. acs.org | Provides spatial context, revealing localization in specific cells or organelles. |
| Spectroscopy | NMR is used for definitive structure elucidation of purified compounds. nih.gov | Development of in-situ NMR or MRI techniques for real-time monitoring of metabolic fluxes through the glucosinolate pathway in living plants. | Non-invasive, real-time monitoring of biosynthesis and metabolism. |
| Biosensors | Limited availability for specific glucosinolates. | Design of genetically encoded fluorescent biosensors or synthetic optical probes that can report on the concentration and localization of this compound or its hydrolysis products in real-time within living cells. | High sensitivity and specificity; enables dynamic tracking in living systems. |
These advanced analytical tools will enable researchers to ask new questions about the subcellular localization, transport, and real-time metabolic fate of this compound in response to various stimuli. frontiersin.org
Integration with Systems Biology and Omics Approaches in Model Organisms
Understanding the role of a single compound like this compound requires a holistic view of the biological system. nih.gov Systems biology, which integrates various "omics" datasets, provides a framework for building comprehensive models of its function. frontiersin.org
The integration of multi-omics data from model organisms (e.g., Arabidopsis thaliana) will be pivotal:
Genomics: Identifying the complete set of genes responsible for the biosynthesis, transport, and regulation of this compound.
Transcriptomics: Studying how the expression of these genes changes in response to environmental stresses, such as herbivory or pathogen attack. oeno-one.eu
Proteomics: Quantifying the protein levels of biosynthetic enzymes and identifying interacting proteins that may form metabolic channels for efficient compound production. nih.gov
Metabolomics: Profiling the full spectrum of related metabolites to understand how the biosynthesis of this compound is integrated into the plant's broader metabolic network. scienceopen.comresearchgate.net
| Omics Technology | Role in this compound Research | Expected Insights |
| Genomics | Identifies genes for biosynthesis, regulation, and transport. | Uncovers the genetic blueprint for compound production. |
| Transcriptomics | Measures gene expression levels under different conditions. | Reveals how environmental cues regulate the pathway. |
| Proteomics | Quantifies protein abundance and identifies protein-protein interactions. | Elucidates the formation of enzyme complexes (metabolons) and regulatory networks. |
| Metabolomics | Quantifies Glucoerysolin, its precursors, and downstream products. | Maps the metabolic network and identifies pathway bottlenecks or branch points. |
By integrating these datasets, researchers can construct predictive models of how genetic and environmental factors influence the production and activity of this compound, moving from a descriptive to a predictive understanding of its biology. nih.govmdpi.com
Collaborative Research Frameworks for Comprehensive Compound Characterization
The multifaceted nature of modern natural product research necessitates a departure from siloed investigations. Fully characterizing this compound—from synthesis to biological function—requires a deeply collaborative and interdisciplinary approach.
Future progress will depend on establishing collaborative frameworks that unite experts from diverse fields:
Synthetic and Analytical Chemists: To develop novel synthetic routes and advanced analytical tools. nih.govnih.gov
Biochemists and Enzymologists: To discover and engineer enzymes for biocatalytic production. researchgate.net
Plant Biologists and Geneticists: To investigate its role in plant physiology and defense using model organisms. nih.gov
Computational Biologists and Bioinformaticians: To integrate omics data and build predictive systems-level models. nih.gov
Pharmacologists and Cell Biologists: To elucidate its mechanisms of action in various biological systems.
Such collaborative frameworks, potentially organized as international consortia or virtual research institutes, will accelerate the pace of discovery by pooling resources, sharing data openly, and integrating diverse experimental and computational approaches. This synergistic strategy is essential to unlock the full scientific and potential translational value of this compound.
Q & A
Q. How can researchers characterize the structural stability of this compound under varying temperatures?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 25–900°C to monitor decomposition phases. Compare results to potassium salt analogs (e.g., glucoalyssin potassium salt) to identify thermal stability trends .
- Validation : Pair with FTIR spectroscopy to detect functional group alterations (e.g., sulfate or thioglucose bond degradation) post-heating .
Q. What experimental designs are suitable for assessing the biological activity of this compound?
- In vitro assays : Use DPPH/ABTS radical scavenging assays for antioxidant properties and microbroth dilution for antimicrobial activity (e.g., against E. coli or S. aureus). Include glucosinolate derivatives (e.g., sinigrin potassium salt) as positive controls .
- Dosage : Test concentrations from 0.1–10 mg/mL in triplicate to establish dose-response curves. Account for solvent interference (e.g., DMSO) via blank controls .
Q. How should researchers address solubility challenges in aqueous buffers for this compound?
- Approach : Pre-saturate phosphate buffers (pH 6.5–7.5) and use sonication for 10–15 minutes to enhance dissolution. Monitor solubility via UV-Vis spectrophotometry at λmax 265 nm .
- Troubleshooting : If precipitation occurs, substitute with potassium-compatible additives (e.g., 0.1% w/v cyclodextrins) to stabilize the compound .
Advanced Research Questions
Q. What mechanistic studies can elucidate the role of this compound in modulating oxidative stress pathways?
- Experimental Design : Use transcriptomic profiling (RNA-seq) of treated cell lines (e.g., HepG2) to identify Nrf2/ARE pathway activation. Validate via siRNA knockdown and Western blotting for Keap1/Nrf2 protein levels .
- Data Integration : Cross-reference with metabolomic data (LC-MS/MS) to correlate antioxidant activity with endogenous glutathione levels .
Q. How can researchers resolve contradictions in stability data across different potassium salt analogs?
- Strategy : Apply multivariate analysis (e.g., PCA) to datasets comparing thermal decomposition (TGA), hygroscopicity, and crystallinity (XRD). Isolate variables such as alkyl chain length or sulfation patterns that influence stability .
- Case Study : Contrast Glucoerysolin with glucoalyssin potassium salt (CAS 499-37-6) to identify structural determinants of instability .
Q. What computational tools are effective for modeling the interaction of this compound with biological targets?
- Approach : Use molecular docking (AutoDock Vina) to predict binding affinities with antioxidant enzymes (e.g., catalase). Validate via MD simulations (GROMACS) to assess complex stability over 100 ns trajectories .
- Parameterization : Optimize force fields for sulfated glucosinolates using QM/MM calculations at the B3LYP/6-31G* level .
Q. How can synthesis protocols be optimized for scalability without compromising bioactivity?
- Process Design : Implement flow chemistry for continuous ion-exchange steps, reducing batch variability. Monitor critical quality attributes (CQAs) like enantiomeric purity via chiral HPLC .
- Scale-Up Challenges : Address potassium counterion aggregation by introducing pulsed ultrasonication during crystallization .
Methodological Best Practices
- Data Reprodubility : Archive raw datasets (HPLC chromatograms, spectral scans) in FAIR-aligned repositories with persistent identifiers (DOIs). Include metadata on instrument parameters (e.g., column type, mobile phase) .
- Literature Review : Leverage Google Scholar advanced search filters (e.g., "since 2020", "related articles") to prioritize peer-reviewed studies on glucosinolate potassium salts, excluding non-academic sources .
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